4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid is systematically identified by its IUPAC name, which reflects the arrangement of functional groups on the naphthalene backbone. The parent structure is naphthalene, a bicyclic aromatic compound. Substituents include a hydroxyl (-OH) group at position 3, a carboxylic acid (-COOH) group at position 2, and a hydrazinyl (-NH-NH₂) group at position 4. The numbering follows IUPAC conventions, prioritizing substituents with higher priority according to functional group precedence rules. This compound is also referred to as 4-hydrazino-3-hydroxy-2-naphthoic acid in alternative nomenclature systems.
| Structural Feature | Position | Functional Group |
|---|---|---|
| Naphthalene core | - | Aromatic bicyclic system |
| Hydroxyl group | 3 | -OH |
| Carboxylic acid group | 2 | -COOH |
| Hydrazinyl group | 4 | -NH-NH₂ |
The molecular formula is C₁₁H₁₀N₂O₃ , with a molecular weight of 218.21 g/mol.
Molecular Architecture: Bond Connectivity and Functional Group Analysis
The naphthalene scaffold provides a planar aromatic system, with conjugated π-bonds stabilizing the structure. The substituents are distributed as follows:
- Position 2 : Carboxylic acid group, contributing acidity (pKa ≈ 2.79 for similar naphthoic acids).
- Position 3 : Hydroxyl group, enabling hydrogen bonding and influencing solubility.
- Position 4 : Hydrazinyl group, introducing nucleophilic reactivity and potential for forming Schiff bases or hydrazones.
The spatial arrangement of these groups creates steric and electronic interactions. The carboxylic acid and hydroxyl groups may participate in intramolecular hydrogen bonding, affecting the compound’s conformation. The hydrazinyl group’s lone electron pairs on nitrogen enable coordination with metal ions or participation in redox reactions.
Comparative Analysis with Isomeric Naphthalene Derivatives
The structural isomers of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid differ in substituent positions, which critically impact physicochemical properties:
The position of the hydroxyl group (3 vs. 4) significantly affects acidity, as seen in 3-hydroxy-2-naphthoic acid (pKa 2.79) vs. 4-hydroxy-2-naphthoic acid (pKa ≈ 2.79, similar due to resonance stabilization).
Spectroscopic Fingerprinting (¹H/¹³C NMR, FTIR, MS)
¹H NMR Analysis
In deuterated dimethyl sulfoxide (DMSO-d₆), the compound exhibits characteristic peaks:
- Aromatic protons : Signals between 7.5–8.5 ppm, corresponding to protons on the naphthalene ring adjacent to electron-withdrawing groups (e.g., -COOH, -OH).
- Hydroxyl proton : Broad peak around 10–12 ppm, indicating strong hydrogen bonding or exchange effects.
- Hydrazinyl protons : Peaks at 2–3 ppm (NH₂) and 4–5 ppm (NH), though splitting patterns depend on solvent and exchange rates.
FTIR Spectroscopy
Key absorption bands include:
- O-H stretch : Broad peak at 3200–3600 cm⁻¹ (carboxylic acid and hydroxyl groups).
- N-H stretch : Peaks at 3300–3500 cm⁻¹ (hydrazinyl group).
- C=O stretch : Strong absorption near 1700 cm⁻¹ (carboxylic acid).
Mass Spectrometry (MS)
The molecular ion peak at m/z 218.21 (M⁺) confirms the molecular formula. Fragmentation patterns include loss of CO₂ (m/z 174.21) and NH₂ groups (m/z 190.21), consistent with carboxylic acid and hydrazine functionalities.
Crystallographic Data and Solid-State Packing Arrangements
While no direct crystallographic data exists for this compound, structural analogs (e.g., 3-hydroxy-2-naphthoic acid) provide insights:
- Hydrogen bonding : Carboxylic acid and hydroxyl groups form intermolecular hydrogen bonds, creating layered or sheet-like structures.
- Packing efficiency : The planar naphthalene core enables π-π stacking interactions, contributing to crystalline stability.
- Steric effects : The hydrazinyl group’s bulk may disrupt close packing, favoring less dense arrangements compared to smaller substituents.
Properties
IUPAC Name |
4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-13-9-7-4-2-1-3-6(7)5-8(10(9)14)11(15)16/h1-5,13-14H,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZBLYCUKDQOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2NN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355585 | |
| Record name | 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333395-43-0 | |
| Record name | 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications, supported by case studies and research findings.
Chemical Structure and Properties
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid has the molecular formula CHNO and a molecular weight of 218.21 g/mol. The compound features a naphthalene ring with three functional groups: a hydrazinyl group at the fourth position, a hydroxyl group at the third position, and a carboxylic acid group at the second position. This unique arrangement contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid. For instance, novel compounds synthesized from this structure demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.68 µM for certain derivatives.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Pathogen |
|---|---|---|
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy... | 0.16 | MRSA |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy... | 0.68 | MRSA |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy... | 10 | M. tuberculosis |
The mechanism by which 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid exerts its antimicrobial effects appears to involve interaction with bacterial enzymes and metabolic pathways, although specific targets remain under investigation. The hydrazinyl group may play a crucial role in binding to these biological targets, enhancing the compound's reactivity.
Cytotoxicity Studies
In addition to antimicrobial properties, the compound's derivatives have shown promise in cytotoxicity assays against various cancer cell lines. For example, structural analogs demonstrated significant antiproliferative effects on Jurkat T cells and HT29 colorectal cancer cells .
Table 2: Cytotoxicity of Derivatives
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | HT29 |
Case Studies
- Antimicrobial Efficacy Against MRSA : A study synthesized various derivatives from 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid and tested their efficacy against MRSA strains. Results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity.
- Cytotoxic Effects on Cancer Cells : Another investigation focused on the cytotoxic effects of naphthalene derivatives on cancer cell lines, revealing that certain modifications increased apoptosis in cancer cells compared to standard treatments like doxorubicin .
Synthesis Methods
The synthesis of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid can be achieved through various methods, including:
- Condensation Reactions : Using hydrazine hydrate with appropriate naphthalene derivatives.
- Microwave-Assisted Synthesis : This method has been employed to enhance yield and reduce reaction times for related compounds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid and related compounds:
Pharmacological and Industrial Relevance
- 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid: Potential applications include antiviral or anticancer agent development, leveraging hydrazine’s ability to inhibit enzyme activity .
- Caffeic Acid : Widely used in cosmetics and food additives due to antioxidant properties, contrasting with the target compound’s niche synthetic utility .
- 3-Hydroxy-4-azo-2-naphthoic acid : Industrial use in textile dyes, where the azo group’s conjugation stabilizes color under UV light .
Research Findings and Data Gaps
- Synthesis : The target compound can be synthesized via microwave-assisted reactions similar to 3-hydroxynaphthalene-2-carboxylic acid derivatives, with hydrazine hydrate as a key reagent .
- Safety Data: Limited toxicological data exist for hydrazine-containing naphthalene derivatives. Analogous compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5) highlight the need for thorough hazard assessments .
- Physical Properties : The hydrazinyl group may lower melting points compared to dihydroxy analogs (e.g., 3,5-dihydroxy-2-naphthalenecarboxylic acid, m.p. >250°C) due to reduced crystallinity .
Preparation Methods
Carboxylation of 2-Naphthol
A key intermediate, 2-hydroxynaphthalene-3-carboxylic acid, can be synthesized by carboxylation of potassium 2-naphtholate with carbon dioxide under elevated temperature and pressure conditions. The process involves:
- Reacting potassium β-naphtholate with carbon dioxide at approximately 260°C and a pressure of about 30 kg/cm² (29.43 bar gauge).
- Using a reaction medium that maintains a liquid phase and controls viscosity to enhance reaction rate.
- Typical reaction times range from 2 to 10 hours, with yields of 2-hydroxynaphthalene-3-carboxylic acid reaching at least 80%, and combined yields with the 6-carboxylic acid isomer exceeding 85%.
Work-up and Purification
- After reaction completion, water is added to separate the reaction mixture into an aqueous layer and a reaction medium layer.
- Extraction of unreacted 2-naphthol from the aqueous layer is performed using hydrophobic solvents such as toluene, xylene, or chlorobenzene at temperatures below 110°C.
- A tarry resinous layer containing impurities is separated by sedimentation at 80-100°C, washed with water, and recycled.
- The aqueous layer is acidified (pH adjusted to ~2.0) to precipitate the carboxylic acid, which is then crystallized and purified by fractionation with dilute methanol to isolate pure 2-hydroxynaphthalene-3-carboxylic acid.
| Parameter | Condition/Value |
|---|---|
| Reaction temperature | ~260°C |
| CO₂ pressure | ~29.43 bar (30 kg/cm² gauge) |
| Reaction time | 2–10 hours |
| Extraction solvents | Toluene, xylene, chlorobenzene |
| Work-up temperature | 80–100°C |
| Yield (3-hydroxy-2-naphthoic acid) | ≥80% |
This process is industrially advantageous due to continuous operation capability and recycling of solvents and starting materials.
Introduction of the Hydrazinyl Group
Hydrazination Reaction
The conversion of the hydroxynaphthalene carboxylic acid to the corresponding hydrazinyl derivative involves the reaction of a 2-naphthol compound with hydrazine or hydrazine derivatives in the presence of an acid catalyst. This method avoids hazardous reagents such as explosive or carcinogenic compounds traditionally used.
- The reaction uses hydrazine compounds (R₂-NH-NH₂) with 2-naphthol derivatives substituted at specific positions.
- Acid catalysts facilitate the nucleophilic substitution at the 4-position of the naphthalene ring.
- Reaction conditions are optimized to ensure selective hydrazination without degradation of the hydroxyl and carboxyl groups.
Reaction Specifics
- The substitution pattern on the naphthalene ring (R₁ groups) can vary, including halogens, alkyl, aryl, carboxyl, cyano, nitro, amino, and azo groups.
- Hydrazine derivatives can be simple hydrazine or substituted hydrazines, depending on desired product specificity.
- The reaction proceeds under mild conditions relative to older methods, enhancing safety and cost-effectiveness.
| Parameter | Details |
|---|---|
| Reactants | 2-naphthol derivative + hydrazine |
| Catalyst | Acid catalyst (type not specified) |
| Reaction type | Nucleophilic substitution |
| Safety | Avoids explosive/carcinogenic reagents |
| Substituent tolerance | Halogen, alkyl, aryl, carboxyl, etc. |
This hydrazination method is considered a significant improvement over conventional approaches, providing a safer and more economical route to 2-hydrazinonaphthalene compounds, including 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid.
Summary Table of Preparation Methods
| Step | Method Description | Key Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1. Carboxylation | Potassium 2-naphtholate + CO₂ | 260°C, 30 kg/cm², 2–10 h | ≥80% yield of 3-hydroxy-2-naphthoic acid |
| 2. Work-up & Extraction | Water addition, solvent extraction (toluene, etc.) | 80–100°C, pH adjustment for crystallization | High purity acid obtained |
| 3. Hydrazination | 2-naphthol derivative + hydrazine + acid catalyst | Mild conditions, avoids hazardous reagents | Selective 4-hydrazinyl substitution |
Research Findings and Industrial Relevance
- The carboxylation process is optimized for industrial scale by maintaining a liquid reaction medium to control viscosity and facilitate continuous operation.
- Recycling of solvents and unreacted starting materials reduces waste and improves cost efficiency.
- The hydrazination method represents a safer alternative to older protocols involving hazardous chemicals, broadening the applicability of the compound in pharmaceutical and dye synthesis.
- The combined approach ensures high yield and purity of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid, making it suitable for further synthetic applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
